![molecular formula C26H25FN2O5S B2735937 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide CAS No. 1030140-89-6](/img/structure/B2735937.png)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a useful research compound. Its molecular formula is C26H25FN2O5S and its molecular weight is 496.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a synthetic compound that has been the focus of various biological activity studies. This compound is characterized by its complex structure, which includes a benzodioxin moiety and a sulfonyl aniline derivative, suggesting potential pharmacological applications.
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Antidiabetic Properties
Research indicates that compounds similar to this compound exhibit significant antidiabetic effects. A study synthesized various derivatives of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their potential as α-glucosidase inhibitors. The results showed that these compounds could effectively inhibit the enzyme, thereby reducing postprandial blood glucose levels .
The mechanism by which these compounds exert their antidiabetic effects involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase. This inhibition delays glucose absorption in the intestines, leading to lower blood sugar levels after meals. Additionally, the presence of the benzodioxin structure may enhance binding affinity and selectivity towards the enzyme.
Case Study 1: Synthesis and Evaluation
In one study, researchers synthesized a series of sulfonamide derivatives starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The most potent inhibitors demonstrated IC50 values in the low micromolar range, suggesting significant therapeutic potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 5.6 | α-glucosidase |
Compound B | 12.3 | Acetylcholinesterase |
Compound C | 8.7 | α-glucosidase |
Case Study 2: Pharmacokinetics and Toxicity
Another investigation assessed the pharmacokinetic properties of related benzodioxane derivatives in vivo. The study highlighted favorable absorption rates and metabolic stability in animal models. Toxicity assessments indicated low adverse effects at therapeutic doses, reinforcing the safety profile of these compounds for further development .
In Vitro Studies
In vitro assays have shown that this compound exhibits selective inhibition against specific protein kinases associated with cancer pathways. This suggests potential applications in oncology as well .
Summary of Findings
The biological activities of this compound can be summarized as follows:
- Antidiabetic Activity : Effective α-glucosidase inhibitors with potential for managing T2DM.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases through acetylcholinesterase inhibition.
- Oncological Applications : Selective inhibition of cancer-related kinases.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising results as inhibitors, indicating potential therapeutic applications for cognitive disorders .
- α-Glucosidase Inhibition : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM). This action helps in controlling postprandial blood glucose levels .
Anticancer Potential
The sulfonamide derivatives related to this compound have been investigated for their anticancer properties:
- Antitumor Activity : Compounds with a benzodioxane structure have shown broad-spectrum antitumor activity. Specific derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
Synthesis and Derivatives
The synthesis of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step often involves the reaction of benzodioxane amines with sulfonyl chlorides to form sulfonamides, followed by further derivatization with acetamides or other functional groups .
Case Study: Enzyme Inhibition
A study focused on synthesizing new sulfonamide derivatives showed that compounds containing the benzodioxane moiety were effective inhibitors of both acetylcholinesterase and α-glucosidase. The synthesized compounds were tested in vitro and exhibited promising results, suggesting their potential application in treating Alzheimer’s disease and diabetes .
Case Study: Anticancer Activity
Another investigation into sulfonamide derivatives revealed that certain compounds demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. These findings underscore the potential of such compounds for developing new cancer therapies .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O5S/c1-19(21-7-12-24-25(17-21)34-15-14-33-24)28-26(30)18-29(23-10-8-22(27)9-11-23)35(31,32)16-13-20-5-3-2-4-6-20/h2-13,16-17,19H,14-15,18H2,1H3,(H,28,30)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOBDOEZLTXRP-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.